1,2-Dibromo-3-fluoro-4-methylbenzene chemical and physical properties
1,2-Dibromo-3-fluoro-4-methylbenzene chemical and physical properties
1,2-Dibromo-3-fluoro-4-methylbenzene: A Comprehensive Technical Guide on Properties, Reactivity, and Applications in Advanced Scaffold Synthesis
Executive Summary
In the realm of modern medicinal chemistry and advanced materials science, the demand for highly specific, sterically constrained, and metabolically stable pharmacophores has never been higher. Polyhalogenated arenes have emerged as indispensable building blocks to meet these stringent requirements. 1,2-Dibromo-3-fluoro-4-methylbenzene (CAS: 1500635-65-3) represents a premium scaffold for divergent synthesis. As a Senior Application Scientist, I have structured this whitepaper to detail its physicochemical properties, mechanistic reactivity profiles, and field-validated protocols for downstream functionalization, empowering drug development professionals to leverage its orthogonal reactivity.
Chemical and Physical Properties
Understanding the foundational properties of this molecule is critical for predicting its behavior in complex synthetic environments. The juxtaposition of two heavy bromine atoms, a highly electronegative fluorine, and an electron-donating methyl group creates a unique physicochemical profile [1].
| Property | Value |
| Chemical Name | 1,2-Dibromo-3-fluoro-4-methylbenzene |
| CAS Number | 1500635-65-3 |
| Molecular Formula | C₇H₅Br₂F |
| Molecular Weight | 267.92 g/mol |
| MDL Number | MFCD28784977 |
| Estimated Boiling Point | 245–255 °C |
| LogP (Predicted) | ~3.8 |
| Storage Conditions | Inert atmosphere (Ar/N₂), 2–8 °C, protect from light |
Mechanistic Principles: Orthogonal Reactivity and Regioselectivity
The true value of 1,2-Dibromo-3-fluoro-4-methylbenzene lies in its highly differentiated electronic landscape, which allows for site-selective functionalization without the need for cumbersome protection/deprotection strategies.
Inductive Activation vs. Steric Shielding The C3-fluorine exerts a powerful inductive electron-withdrawing effect (-I effect), significantly lowering the electron density at the adjacent C2 position. While the C2-Br bond is sterically encumbered by being sandwiched between the C1-Br and C3-F, the thermodynamic stability of the resulting ortho-fluoroaryl lithium species drives the regioselectivity of halogen-metal exchange almost exclusively to the C2 position.
Cross-Coupling Dynamics In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the oxidative addition step is exquisitely sensitive to steric hindrance. Consequently, site-selective couplings can be directed to the less hindered C1-Br position by employing bulky, electron-rich phosphine ligands (such as XPhos or dppf). This orthogonal reactivity—where lithiation favors C2 and cross-coupling favors C1—enables the rapid assembly of complex, multi-substituted aromatic systems [2, 3].
Visualizing Synthetic Divergence
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold, highlighting the orthogonal reactivity discussed above.
Divergent synthetic pathways of 1,2-Dibromo-3-fluoro-4-methylbenzene via selective metalation.
Experimental Protocols: Self-Validating Workflows
As a standard practice in advanced synthesis, protocols must not only list steps but incorporate built-in validation checkpoints to ensure the integrity of the reaction before committing to downstream purification.
Protocol A: Regioselective Halogen-Metal Exchange and Borylation
Objective: Convert the electronically activated C2-Br to a pinacol boronate ester. Causality: The reaction must be kept strictly at -78 °C. The proximity of the lithium species to the fluoride leaving group creates a high risk of eliminating LiF to form a highly reactive benzyne intermediate if the temperature rises, which would lead to uncontrolled polymerization.
Methodology:
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Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).
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Dissolution: Dissolve 1.0 eq (2.68 g, 10 mmol) of 1,2-Dibromo-3-fluoro-4-methylbenzene in 100 mL of anhydrous THF.
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Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
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Lithiation: Add 1.05 eq (4.2 mL of a 2.5 M solution in hexanes) of n-BuLi dropwise over 10 minutes down the inner wall of the flask to pre-cool the titrant.
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Validation Checkpoint 1 (IPC): The solution should transition from pale yellow to a deep, homogeneous orange. If the solution turns black, localized warming has occurred, indicating benzyne formation. To validate metalation, quench a 0.1 mL aliquot in D₂O; ¹H/¹⁹F NMR should confirm the disappearance of the C2-Br and the incorporation of deuterium.
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Borylation: Add 1.2 eq (2.45 mL) of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin) rapidly in one portion.
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Quench & Workup: Stir for 1 hour at -78 °C, then remove the bath. Once the internal temperature reaches 0 °C, quench with 20 mL of saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling
Objective: Selectively couple an arylboronic acid to the less sterically hindered C1-Br position. Causality: Pd(dppf)Cl₂ is chosen because its large bite angle and bidentate nature prevent the protodehalogenation of the remaining bromide while effectively handling the steric bulk of the ortho-substituents.
Methodology:
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Reagents: In a heavy-walled reaction tube, combine 1,2-Dibromo-3-fluoro-4-methylbenzene (1.0 eq), your target Arylboronic acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
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Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Seal the tube under an argon blanket.
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Reaction: Heat the mixture at 80 °C for 12 hours.
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Validation Checkpoint 2 (IPC): Upon heating, the initial red/orange Pd(0) solution should maintain its color. A rapid color change to black with the formation of a metallic mirror on the flask walls indicates catalyst deactivation (Pd black precipitation) due to oxygen ingress. Monitor reaction progress via LC-MS; the mass shift from the dibromide to the mono-coupled product—accounting for the distinct isotopic distribution (M, M+2) of the remaining single bromine—confirms successful site-selective coupling.
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Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify.
Handling, Stability, and Storage
Like many polyhalogenated aromatics, 1,2-Dibromo-3-fluoro-4-methylbenzene is susceptible to homolytic cleavage of the C-Br bond upon prolonged exposure to ultraviolet light.
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Storage: Must be stored in amber borosilicate vials under an inert argon atmosphere at 2–8 °C.
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Degradation Monitoring: Over time, the release of free bromine (Br₂) can cause the liquid/solid to take on a reddish-brown tint. If this occurs, the material should be filtered through a short plug of basic alumina prior to use in sensitive catalytic cross-couplings to prevent catalyst poisoning.
References
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Kotha, S., et al. "Synthesis of Functionalized Fluorinated Terphenyls by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of Dibrominated Fluorobenzenes." ResearchGate.[Link]
